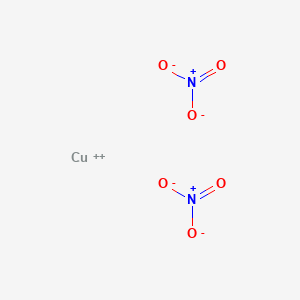
Rhodium(III) oxide
Übersicht
Beschreibung
It appears as a dark grey, odorless powder and is insoluble in water and ordinary solvents . This compound is notable for its unique properties and applications in various scientific and industrial fields.
Wirkmechanismus
- Structurally, it exists in two major forms:
- Its mode of action likely involves surface interactions with other molecules, such as:
- Catalytic Reactions : Rhodium oxides act as catalysts for hydroformylation of alkenes, N₂O production from NO, and the hydrogenation of CO .
- Electrochromic Behavior : Rhodium oxide films exhibit reversible color changes (yellow ↔ dark green or yellow ↔ brown-purple) in KOH solutions upon applying voltage . These properties make them useful in electrochromic devices.
Mode of Action
Result of Action
Biochemische Analyse
Biochemical Properties
Rhodium(III) oxide can be used as a catalyst in various organic reactions . It has been reported to have an effect on the stop growth of cancer cells, tissues, and tumors under synchrotron and synchrocyclotron radiations
Cellular Effects
This compound has been reported to have an effect on the stop growth of cancer cells, tissues, and tumors under synchrotron and synchrocyclotron radiations
Molecular Mechanism
It is known that this compound can be used as a catalyst in various organic reactions .
Vorbereitungsmethoden
Rhodium(III) oxide can be synthesized through several methods:
High-Temperature Oxidation: Treating rhodium(III) chloride with oxygen at high temperatures.
Fusion with Potassium Hydrogen Sulfate: Rhodium metal powder is fused with potassium hydrogen sulfate, followed by the addition of sodium hydroxide to produce hydrated rhodium oxide, which upon heating converts to Rh₂O₃.
Oxygen Plasma Exposure: Rhodium oxide thin films can be produced by exposing a rhodium layer to oxygen plasma.
Hydrothermal Synthesis: This method is used to produce rhodium oxide nanoparticles.
Analyse Chemischer Reaktionen
Rhodium(III) oxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to rhodium metal or lower oxidation states using reducing agents.
Substitution: This compound can participate in substitution reactions with other compounds, leading to the formation of different rhodium complexes.
Common reagents and conditions used in these reactions include oxygen, hydrogen, and various acids and bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Rhodium(III) oxide has diverse applications in scientific research and industry:
Optics and Photonics: It is used in creating high-reflectance coatings for optical equipment and fiber optics.
Hydrogen Production: This compound is used to prepare metal oxide photocatalysts for hydrogen production.
Vergleich Mit ähnlichen Verbindungen
Rhodium(III) oxide can be compared with other similar compounds, such as:
Rhodium(IV) oxide: Another oxidation state of rhodium oxide with different properties and applications.
Rhodium-platinum oxide: A mixed oxide with unique catalytic properties.
This compound is unique due to its specific oxidation state, which imparts distinct chemical and physical properties, making it valuable in various advanced applications.
Eigenschaften
IUPAC Name |
oxygen(2-);rhodium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Rh/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBXDTCPEWHXKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Rh+3].[Rh+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Rh2O3, O3Rh2 | |
| Record name | Rhodium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Rhodium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276468 | |
| Record name | Rhodium oxide (Rh2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.809 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey solid; [HSDB] Yellow hygroscopic powder; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Rhodium(III) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18768 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12036-35-0 | |
| Record name | Rhodium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodium oxide (Rh2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rhodium oxide (Rh2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dirhodium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RHODIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PYI3777JI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(8S,9S,10R,13S,14S,17S)-3,3-dihydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B82063.png)













